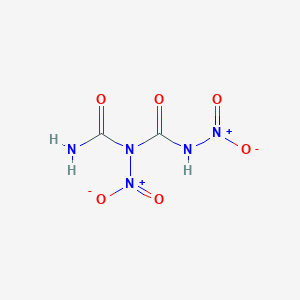

N,N-Dinitro-2-imidodicarbonic diamide

Beschreibung

Eigenschaften

CAS-Nummer |

671181-09-2 |

|---|---|

Molekularformel |

C2H3N5O6 |

Molekulargewicht |

193.08 g/mol |

IUPAC-Name |

1-carbamoyl-1,3-dinitrourea |

InChI |

InChI=1S/C2H3N5O6/c3-1(8)5(7(12)13)2(9)4-6(10)11/h(H2,3,8)(H,4,9) |

InChI-Schlüssel |

LKIQLNXUZGFUKO-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)(N)N(C(=O)N[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

- Precursor : Imidodicarbonic diamide (C₂H₅N₃O₂) serves as the starting material.

- Nitrating Agent : A 1:3 molar ratio of fuming HNO₃ to concentrated H₂SO₄ ensures efficient nitration.

- Temperature : Reactions are conducted at 0–5°C to prevent decomposition.

- Yield : 60–75% after recrystallization from ethanol.

Mechanistic Insight :

The nitro groups (-NO₂) are introduced via electrophilic aromatic substitution, with the sulfuric acid acting as a catalyst and dehydrating agent. The reaction proceeds through the formation of a nitronium ion (NO₂⁺), which attacks the electron-rich nitrogen centers of the diamide.

Ring-Opening of 4-Imino-1,3-Thiazetidin-2-Ones

A novel method involves the ring-opening of 4-imino-1,3-thiazetidin-2-ones using hydroxylamine hydrochloride (NH₂OH·HCl). This approach selectively produces imidodicarbonic diamide scaffolds, which are subsequently nitrated.

Key Steps:

Ring-Opening :

Nitration :

Advantages :

Reactions of N,N'-Dinitrourea with Hydrazine

N,N'-Dinitrourea (DNU) serves as a versatile precursor. Its reaction with hydrazine (N₂H₄) yields 4-nitrosemicarbazide, which is further functionalized to form N,N-dinitro-2-imidodicarbonic diamide.

Protocol:

- Step 1 : DNU is dissolved in ethanol and treated with hydrazine hydrate at 25°C.

- Step 2 : The resulting 4-nitrosemicarbazide undergoes cyclization in HCl/EtOH at 70°C.

- Yield : 65–70% after purification.

Critical Parameters :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for nitro-functionalization.

Procedure:

- Precursor : Imidodicarbonic diamide.

- Reagents : HNO₃ (90%) and H₂SO₄ (98%) in a 1:4 ratio.

- Conditions : Microwave irradiation at 300 W for 15 minutes.

- Yield : 82–88%.

Benefits :

- 50% reduction in reaction time compared to conventional methods.

- Higher purity due to reduced side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A representative protocol involves:

Process Overview:

Continuous Nitration :

Quenching and Isolation :

Economic Considerations :

Comparative Analysis of Methods

| Method | Precursor | Nitrating Agent | Temperature (°C) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Nitration | Imidodicarbonic diamide | HNO₃/H₂SO₄ | 0–5 | 60–75 | High |

| Ring-Opening | Thiazetidin-2-ones | NH₂OH·HCl → HNO₃ | 40–60 | 80–85 | Moderate |

| DNU Reaction | N,N'-Dinitrourea | Hydrazine | 25–70 | 65–70 | Low |

| Microwave-Assisted | Imidodicarbonic diamide | HNO₃/H₂SO₄ | 100 (MW) | 82–88 | High |

| Industrial Production | Imidodicarbonic diamide | HNO₃/H₂SO₄ | 10–15 | 90–95 | Very High |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N,N-Dinitro-2-imidodicarbonamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. Es wird in der Chemie zur Synthese verschiedener Derivate und als Reagenz in analytischen Verfahren verwendet. In der Biologie wird es auf seine möglichen inhibitorischen Wirkungen auf das humane Immundefizienzvirus Typ 1 (HIV-1) und andere Viren untersucht. In der Medizin werden die Derivate der Verbindung auf ihre möglichen therapeutischen Anwendungen untersucht. Industriell wird es bei der Herstellung von Polymeren und anderen Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N,N-Dinitro-2-imidodicarbonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung ist bekannt dafür, bestimmte Enzyme und Proteine zu hemmen, was zu ihren Auswirkungen auf biologische Systeme führt. Beispielsweise wurde gezeigt, dass seine Derivate das HIV-1-Protease-Enzym hemmen, das für die Replikation des Virus unerlässlich ist. Die Fähigkeit der Verbindung, mit diesen molekularen Zielstrukturen zu interagieren, macht sie in Forschung und Therapie wertvoll.

Wissenschaftliche Forschungsanwendungen

N,N-Dinitro-2-imidodicarbonic diamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of various derivatives and as a reagent in analytical techniques . In biology, it is studied for its potential inhibitory effects on human immunodeficiency virus type 1 (HIV-1) and other viruses . In medicine, the compound’s derivatives are explored for their potential therapeutic applications . Industrially, it is used in the production of polymers and other materials .

Wirkmechanismus

The mechanism of action of N,N-Dinitro-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its effects on biological systems . For example, its derivatives have been shown to inhibit the HIV-1 protease enzyme, which is crucial for the replication of the virus . The compound’s ability to interact with these molecular targets makes it valuable in research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between N,N-Dinitro-2-imidodicarbonic diamide and other diamide derivatives:

Table 1: Comparative Analysis of Diamide Derivatives

Key Comparisons

Structural Variations and Bioactivity Nitro vs. Thioether Groups: While N,N-Dinitro-2-imidodicarbonic diamide relies on nitro groups for oxidative activity, thioether-containing diamides (e.g., methylthio derivatives) exhibit insecticidal properties via sulfur-mediated interactions with pest ryanodine receptors . The nitro group’s electron-withdrawing nature may enhance oxidative damage in pests, whereas thioethers improve membrane permeability . Chain Length in Ursolic Acid Derivatives: Increasing diamide chain length (n=6) enhances anticancer activity by optimizing hydrophobic interactions with cellular targets, a feature absent in nitroimidazoline derivatives .

Applications and Efficacy Insecticidal Activity: Both nitro- and thioether-functionalized diamides target pests, but resistance to thioether derivatives (e.g., in Tuta absoluta) has been reported due to overuse, underscoring the need for novel scaffolds like nitro-diamides . Anticancer vs. Antidiabetic: Nicotinamide-based diamides inhibit cancer cell proliferation via cytotoxicity, while anthranilic diamides target glycogen phosphorylase for diabetes management, demonstrating functional group-driven specificity .

Synthetic Methods Nitro-diamides may require nitration under controlled conditions (e.g., HNO₃/H₂SO₄), whereas thioether derivatives are synthesized via nucleophilic substitution with methylthio groups . Nicotinamide-based diamides employ coupling reactions with nicotinoyl chloride, highlighting modular synthetic routes .

Resistance and Stability Diamide insecticides face resistance due to mutations in pest ryanodine receptors, but nitro-diamides’ distinct mechanism (oxidative stress) may circumvent this . Stability studies suggest nitro groups may reduce photodegradation compared to thioethers, though empirical data are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.